L-Lactic acid
Overview
Description
L-lactic acid, also known as (S)-2-hydroxypropanoic acid, is a naturally occurring organic acid. It is a chiral molecule, meaning it has two enantiomers: this compound and D-lactic acid. This compound is the enantiomer that is commonly found in nature and is produced in the muscles during intense exercise. It is also present in various fermented foods such as yogurt, sauerkraut, and sourdough bread . This compound is widely used in the food, pharmaceutical, and cosmetic industries due to its antimicrobial and preservative properties .
Mechanism of Action
Target of Action
L-Lactic acid, also known as Lactate, primarily targets various cells and tissues in the body where it serves as a significant energy source . It is particularly important in the field of immunology, where it has been found to have cell, receptor, mediator, and microenvironment-specific effects that augment T helper (Th)17, macrophage (M)2, tumor-associated macrophage, and neutrophil functions .
Mode of Action
This compound is produced during glycolysis, a metabolic pathway that breaks down glucose to produce energy . The enzyme lactate dehydrogenase reduces pyruvate, a byproduct of glycolysis, into this compound . This compound can then be used for energy production, gluconeogenesis, and autocrine, paracrine, and endocrine signaling .
Biochemical Pathways
This compound plays a pivotal role in various metabolic pathways, including glycolysis . It is produced during glycolytic ATP production and can be used for energy production, gluconeogenesis, and signaling . The cell-to-cell lactate shuttle theory suggests that lactate can be produced in one cell type and consumed in another .
Pharmacokinetics
This compound is metabolized ultimately to carbon dioxide and water, which requires the consumption of hydrogen cations . This process produces a metabolic alkalinizing effect . The pharmacokinetics of this compound can be influenced by various factors, including the type of cells and tissues it interacts with, and the presence of certain enzymes such as lactate dehydrogenase .
Result of Action
The production of this compound results in a variety of effects at the molecular and cellular levels. It serves as a significant energy source for cells and tissues and plays a role in regulating immune cell function . It is also involved in the regulation of pH in the body, contributing to the maintenance of acid-base balance .
Action Environment
The action of this compound can be influenced by various environmental factors. Moreover, the efficiency of this compound production can be enhanced by reducing environmental osmotic stress through the combination of neutralizing agents .
Biochemical Analysis
Biochemical Properties
L-Lactic acid participates in numerous biochemical reactions. This reaction is reversible, allowing this compound to be converted back to pyruvate when necessary . This compound interacts with various biomolecules, including enzymes and proteins, influencing their function and activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to shape immune cell fate and function . Moreover, it has been found to have immunosuppressive effects, although these can vary depending on the cell, receptor, and microenvironment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, influencing their function . It can also act as an enzyme inhibitor or activator, altering the rate of biochemical reactions . Changes in gene expression can also occur in response to this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that this compound is stable and does not degrade rapidly . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study on the use of poly-D,this compound microspheres as subdermal fillers in rats showed that the injected volumes remained stable from the 2nd to the 20th week after injection .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a product of glycolysis and can be converted back to glucose via the Cori cycle . It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the monocarboxylate transporter family . It can also be transported from its site of production (cytosol) to neighbouring cells and a variety of organs, where its oxidation or continued metabolism can occur .
Subcellular Localization
This compound is primarily produced in the cytosol of cells during glycolysis . It can be transported to other subcellular locations, such as the mitochondria, for further metabolism . Its activity or function can be influenced by its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-lactic acid can be synthesized through chemical synthesis or microbial fermentation. The chemical synthesis involves the hydrolysis of lactonitrile, which is produced from acetaldehyde and hydrogen cyanide. The hydrolysis of lactonitrile yields a racemic mixture of lactic acid, which can be separated into its enantiomers .
Industrial Production Methods: The industrial production of this compound is primarily achieved through microbial fermentation. Renewable resources such as corn starch, sugarcane, and other carbohydrate-rich materials are used as substrates. Specific strains of bacteria, such as Lactobacillus species, are employed to ferment these substrates under controlled conditions to produce this compound . The fermentation broth is then subjected to purification processes, including precipitation, solvent extraction, and membrane separation, to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: L-lactic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to pyruvic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to propylene glycol using reducing agents like sodium borohydride.
Esterification: this compound reacts with alcohols to form esters, such as ethyl lactate, in the presence of acid catalysts.
Polymerization: It can undergo polymerization to form polylactic acid, a biodegradable polymer used in various applications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Esterification: Alcohols (e.g., ethanol) and acid catalysts (e.g., sulfuric acid).
Polymerization: Catalysts such as tin(II) octoate and elevated temperatures.
Major Products:
Oxidation: Pyruvic acid.
Reduction: Propylene glycol.
Esterification: Ethyl lactate.
Polymerization: Polylactic acid.
Scientific Research Applications
L-lactic acid has extensive applications in various fields:
Chemistry: Used as a building block for the synthesis of biodegradable polymers such as polylactic acid.
Biology: Serves as a carbon source in cell culture media and as a pH regulator.
Medicine: Used in the production of biodegradable sutures, drug delivery systems, and as a component in topical formulations for skin care.
Industry: Employed in the food industry as a preservative and flavoring agent, in the textile industry for dyeing and finishing, and in the production of biodegradable plastics .
Comparison with Similar Compounds
- D-lactic acid
- Glycolic acid
- Acetic acid
Properties
IUPAC Name |
(2S)-2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTAAEKCZFNVCJ-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26811-96-1 | |
Record name | Poly(L-lactic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26811-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6034689 | |
Record name | (S)-Lactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS], Liquid | |
Record name | L-(+)-Lactic acid | |
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Record name | L-Lactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000190 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
79-33-4 | |
Record name | L-Lactic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | L-Lactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079334 | |
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Record name | L-Lactic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14475 | |
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Record name | (S)-Lactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-(+)-lactic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.088 | |
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Record name | LACTIC ACID, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9S9FFU82N | |
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Record name | L-Lactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000190 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
16.8 °C | |
Record name | L-Lactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000190 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of L-lactic acid?
A1: this compound finds extensive use in the chemical, pharmaceutical, and food industries []. Notably, it serves as a crucial precursor for producing polylactic acid (PLA) [], a biodegradable biomaterial widely used in biodegradable plastics [].
Q2: What are some cost-effective methods for producing this compound?
A2: Researchers are exploring various avenues to produce this compound cost-effectively, particularly focusing on:
- Utilizing non-food biomass: This approach aims to reduce reliance on traditional food sources for lactic acid production. Examples include using distillers' grains (DG) [] and cassava roots [].
- Open fermentation: This method, employed with specific bacterial strains like Pediococcus acidilactici TY112 [], eliminates the need for sterile environments, significantly reducing production costs.
- Simultaneous Saccharification and Fermentation (SSF): This technique, as demonstrated with Lactobacillus casei CICC 6056 [] and Pediococcus acidilactici TY112 [], combines the breakdown of complex sugars and fermentation in a single step, enhancing efficiency.
Q3: Can industrial waste streams be utilized for this compound production?
A3: Yes, research indicates that tofu liquid waste (TLW), a by-product of tofu production, can be effectively incorporated into the fermentation medium alongside fresh cassava roots, offering a sustainable use for this waste stream [].
Q4: How can the yield of this compound be improved during fermentation?
A4: Several strategies have been explored to enhance this compound yield:
- Strain optimization: Mutagenesis techniques using agents like diethyl sulfate (DES) and N-methyl-N'-nitro-soguanidine (NTG) have led to the development of this compound hyper-producer strains like Lactobacillus casei G-04 [].
- Immobilization techniques: Immobilizing bacterial cells, such as Lactobacillus rhamnosus ATCC 10863.6, using sodium alginate can enhance stability and enable repeated fermentation cycles, leading to increased overall yield [].
- Kinetic optimization: Understanding the kinetic parameters of the fermentation process, such as substrate and product inhibition, can aid in optimizing process conditions for higher this compound production, as demonstrated with Lactobacillus casei G-02 [].
- Metabolic engineering: Manipulating the metabolic pathways of microorganisms to favor this compound production is a promising approach. For instance, enhancing citrate metabolism in Lactobacillus casei G-02 increased the carbon flux through the Embden-Meyerhof-Parnas (EMP) pathway, resulting in higher this compound concentrations [].
Q5: Can agricultural waste be utilized for this compound production?
A5: Yes, research indicates the potential of using agricultural residues like corn cobs as carriers for immobilizing Rhizopus oryzae R-1, showcasing a sustainable approach to this compound production [].
Q6: What are the limitations of poly (this compound) (PLLA) in biomedical applications?
A6: Despite its biodegradability, PLLA exhibits slow degradation rates, limiting the interaction of embedded materials like hydroxyapatite (HA) with bodily fluids, which is crucial for bone tissue engineering applications []. Additionally, PLLA is often characterized as hard and brittle, hindering its use in areas like orthopedic and dental surgery [].
Q7: How can the properties of PLLA be modified for enhanced biocompatibility and functionality?
A7: Several modification strategies have been explored:
- Blending with other polymers: Incorporating poly(D,this compound) (PDLLA) [] or polycaprolactone (PCL) [] into PLLA can improve its toughness and degradation time.
- Adding surfactants: Introducing surfactants, such as copolymers of ethylene oxide and propylene oxide, during the blending process can enhance the miscibility of PLLA with other polymers, leading to desirable mechanical properties [].
- Nanocomposite formation: Combining PLLA with nanomaterials like hydroxyapatite (nHA) [] or surface-modified silica nanoparticles (g-SiO2) [] can impart bioactivity, enhancing bone regeneration and apatite formation.
- Surface modifications: Grafting PLLA with molecules like glycerophosphorylcholine (GPC) [] can improve its biocompatibility, hemocompatibility, and resistance to acid-induced degradation.
- Block copolymer synthesis: Creating block copolymers of PLLA with ligand-tethered polyethylene glycol (PEG) can promote chondrocyte attachment and growth, making it suitable for cartilage tissue engineering applications [].
Q8: Can PLLA be used to create self-assembling biomaterials?
A8: Research demonstrates the potential of synthesizing cholesteryl-(this compound)n (CLAn) oligomers, which self-assemble into lamellar structures due to the presence of the cholesterol moiety []. These oligomers can also be blended with PLLA to improve its cell interaction properties, opening avenues for creating advanced biomaterials.
Q9: How can solid-state polymerization enhance the properties of PLLA?
A9: Solid-state polymerization, conducted under controlled temperature and pressure conditions, can significantly increase the molecular weight of PLLA, resulting in improved thermal properties and crystallinity [].
Q10: What is the molecular formula and weight of this compound?
A10: The molecular formula of this compound is C3H6O3, and its molecular weight is 90.08 g/mol.
Q11: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?
A11: Various spectroscopic methods are used for structural elucidation and characterization, including:* Fourier transform infrared spectroscopy (FTIR) [, , , ]: This technique provides information about functional groups and chemical bonds present in the molecule.* Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR) [, ]: NMR helps determine the structure and arrangement of atoms within a molecule.* X-ray diffraction (XRD) [, ]: XRD is used to analyze the crystalline structure and identify different phases present in a material.
Q12: Can computational chemistry be applied to study this compound and its derivatives?
A12: Yes, computational techniques like Density Functional Theory (DFT) calculations have been employed to optimize the structure of polylactic acid (PLA) and polyglycolic acid (PGA) oligomers, providing insights into their conformational properties []. Molecular dynamics (MD) simulations can be used to study the diffusion behavior of lactic acid and glycolic acid in water [].
Q13: Are there any reported adverse effects associated with injectable poly-L-lactic acid?
A13: While generally considered safe, some cases report persistent granulomatous inflammatory responses at injection sites following poly-L-lactic acid treatment for HIV facial lipoatrophy []. This highlights the importance of meticulous injection techniques and further research on the long-term biocompatibility of PLLA.
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